molecular formula C14H12FNOS B7466253 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone

Cat. No. B7466253
M. Wt: 261.32 g/mol
InChI Key: ODLGYJPODHYCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone, also known as THIP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. THIP is a GABA receptor agonist, which means it binds to and activates GABA receptors in the brain, leading to the inhibition of neuronal activity.

Mechanism of Action

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone binds to and activates GABA receptors, leading to the inhibition of neuronal activity. GABA receptors are ionotropic receptors that are permeable to chloride ions. When GABA binds to the receptor, it opens the chloride channel, leading to an influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal activity.
Biochemical and Physiological Effects:
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone has been shown to have a number of biochemical and physiological effects, including increasing the activity of GABA receptors, reducing anxiety and depression-like behaviors, reducing seizure activity, and improving sleep quality and duration.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone in lab experiments is its ability to selectively activate GABA receptors, leading to a reduction in neuronal activity. This makes it a useful tool for studying the role of GABA receptors in various neurological and psychiatric disorders. However, one limitation of using 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone research, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, investigating its mechanisms of action in more detail, and developing more selective GABA receptor agonists with fewer off-target effects. Additionally, 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone could be used as a tool for studying the role of GABA receptors in various brain regions and circuits.

Synthesis Methods

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone can be synthesized using a variety of methods, including the reaction of 3-fluorobenzaldehyde with 2-mercaptoacetamide to form 3-fluorobenzylidene-2-mercaptoacetamide, which can then be reacted with 2-aminopyridine to form 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone. Another method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form 3-fluorobenzylidene thiosemicarbazide, which can then be reacted with 2-aminopyridine to form 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone.

Scientific Research Applications

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, epilepsy, and insomnia. 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in anxiety and depression-like behaviors in animal models. 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone has also been shown to have anticonvulsant effects and can reduce seizure activity in animal models of epilepsy. Additionally, 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone has been shown to improve sleep quality and increase sleep duration in animal models.

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c15-12-3-1-2-10(8-12)14(17)16-6-4-13-11(9-16)5-7-18-13/h1-3,5,7-8H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGYJPODHYCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone

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